

# An In-depth Technical Guide to Tsugalactone (Toralactone)

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## Compound of Interest

Compound Name: *Tsugalactone*

Cat. No.: *B1201536*

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## Introduction

This technical guide provides a comprehensive overview of **Tsugalactone**, also known as Toralactone, a naturally occurring lactone with significant therapeutic potential. This document details its chemical properties, biological activities, and underlying mechanisms of action, with a focus on its reno-protective effects. The information presented is intended to support further research and drug development initiatives.

Based on available chemical databases, the compound referred to as **Tsugalactone** is synonymous with Toralactone. This guide will henceforth use the name Toralactone.

## Chemical and Physical Properties

Toralactone is a polyketide-derived naphtho- $\alpha$ -pyrone.<sup>[1]</sup> Its fundamental chemical and physical characteristics are summarized in the table below.

| Property          | Value  | Source |
|-------------------|--|--------|
| CAS Number        | 41743-74-2   | [1]    |
| Molecular Formula | C15H12O5   | [1]    |
| Molecular Weight  | 272.25 g/mol   | [1]    |
| IUPAC Name        | 9,10-dihydroxy-7-methoxy-3-methyl-1H-benzo[g]isochromen-1-one                | [1]    |
| Synonyms          | Tsugalactone, 9,10-dihydroxy-7-methoxy-3-methyl-1H-naphtho[2,3-c]pyran-1-one |        |

## Biological Activity and Mechanism of Action

Recent studies have highlighted the significant reno-protective effects of Toralactone in the context of cisplatin-induced acute kidney injury (AKI). The primary mechanism of action involves the modulation of the gut microbiota and the subsequent inhibition of an inflammatory signaling cascade.

## Reno-protective Effects

In a study by Wei et al. (2024), Toralactone demonstrated a significant protective effect against cisplatin-induced AKI in a mouse model. Key findings are summarized in the tables below.

Table 1: Effect of Toralactone on Markers of Kidney Injury

| Treatment Group                     | Serum Creatinine (μmol/L) | Blood Urea Nitrogen (mmol/L) |
|-------------------------------------|---------------------------|------------------------------|
| Control                             | 35.8 ± 4.2                | 8.1 ± 1.5                    |
| Cisplatin                           | 142.5 ± 15.1              | 35.2 ± 5.8                   |
| Cisplatin + Toralactone (Low Dose)  | 85.3 ± 9.7                | 20.4 ± 3.1                   |
| Cisplatin + Toralactone (High Dose) | 60.1 ± 7.5                | 15.6 ± 2.4                   |

Table 2: Effect of Toralactone on Pro-inflammatory Cytokine Levels in Renal Tissue

| Treatment Group                     | TNF-α (pg/mg protein) | IL-1β (pg/mg protein) | IL-6 (pg/mg protein) |
|-------------------------------------|-----------------------|-----------------------|----------------------|
| Control                             | 25.4 ± 3.1            | 18.2 ± 2.5            | 30.1 ± 3.9           |
| Cisplatin                           | 88.6 ± 9.2            | 65.7 ± 7.1            | 95.3 ± 10.4          |
| Cisplatin + Toralactone (Low Dose)  | 50.1 ± 5.8            | 40.3 ± 4.9            | 58.7 ± 6.2           |
| Cisplatin + Toralactone (High Dose) | 35.2 ± 4.3            | 28.9 ± 3.6            | 42.5 ± 5.1           |

## Modulation of Gut Microbiota

Toralactone was found to reverse the gut dysbiosis induced by cisplatin. 16S rDNA sequencing revealed significant changes in the composition of the gut microbiota.

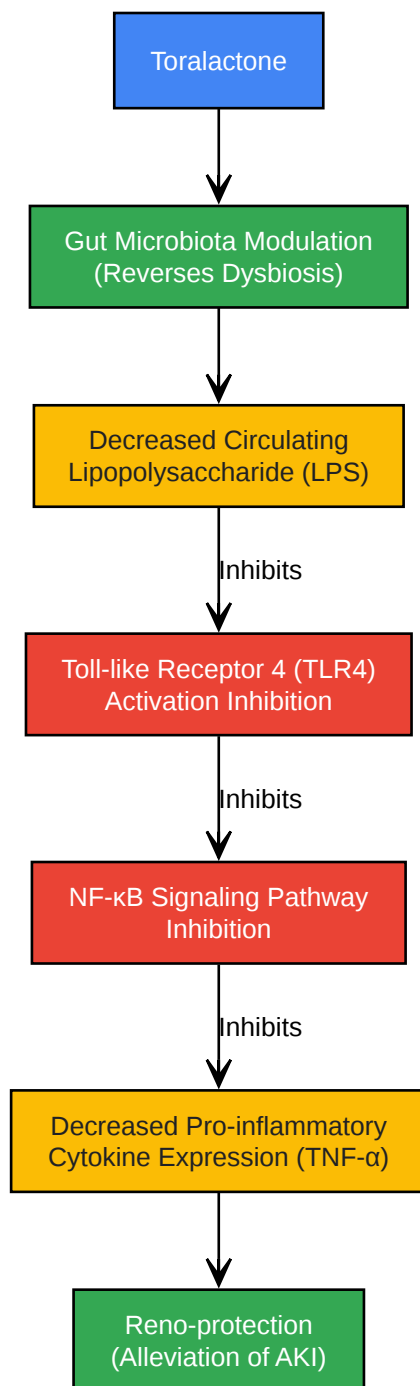
Table 3: Relative Abundance of Key Bacterial Phyla

| Treatment Group         | Firmicutes (%) | Bacteroidetes (%) | Proteobacteria (%) |
|-------------------------|----------------|-------------------|--------------------|
| Control                 | 65.2 ± 5.1     | 25.8 ± 3.2        | 2.1 ± 0.5          |
| Cisplatin               | 40.1 ± 4.5     | 15.3 ± 2.8        | 15.8 ± 2.1         |
| Cisplatin + Toralactone | 58.9 ± 5.3     | 22.1 ± 2.9        | 4.3 ± 0.8          |

## Signaling Pathway

The reno-protective effects of Toralactone are mediated through the gut-renal axis. Toralactone-induced modulation of the gut microbiota leads to a reduction in circulating lipopolysaccharide (LPS). This, in turn, inhibits the activation of the Toll-like receptor 4 (TLR4) and the downstream nuclear factor-kappa B (NF- $\kappa$ B) signaling pathway in renal tissue, ultimately reducing the expression of pro-inflammatory cytokines like TNF- $\alpha$ .

## Toralactone's Mechanism of Action in Reno-protection

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Caption: Toralactone's protective mechanism against kidney injury.

## Experimental Protocols

The following protocols are based on the methodologies described by Wei et al. (2024).

### Animal Model of Cisplatin-Induced AKI

- Animals: Male C57BL/6 mice, 8-10 weeks old.
- Induction of AKI: A single intraperitoneal injection of cisplatin (20 mg/kg).
- Toralactone Administration: Toralactone was administered orally by gavage for 7 consecutive days prior to cisplatin injection. Low dose: 25 mg/kg/day; High dose: 50 mg/kg/day.
- Sample Collection: Mice were sacrificed 72 hours after cisplatin injection. Blood and kidney tissues were collected for analysis.

### Biochemical Analysis

- Serum creatinine and blood urea nitrogen (BUN) levels were measured using commercial assay kits according to the manufacturer's instructions.
- Levels of TNF- $\alpha$ , IL-1 $\beta$ , and IL-6 in kidney tissue homogenates were quantified using enzyme-linked immunosorbent assay (ELISA) kits.

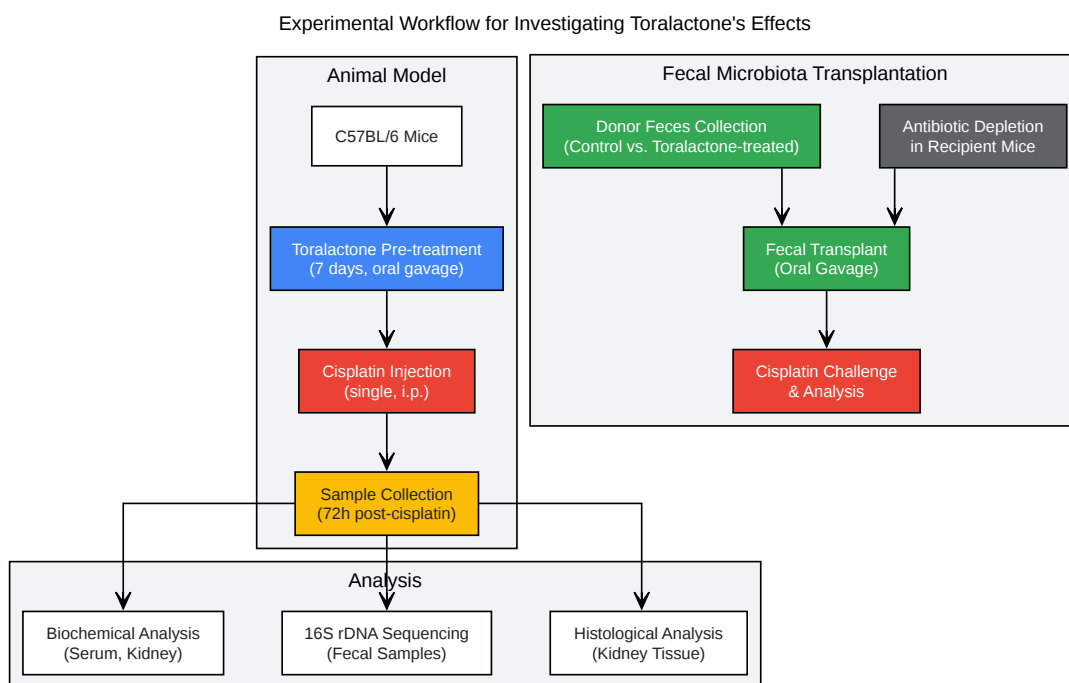
### 16S rDNA Gene Sequencing

- DNA Extraction: Total genomic DNA was extracted from fecal samples using a DNA stool kit.
- PCR Amplification: The V3-V4 hypervariable regions of the 16S rRNA gene were amplified by PCR.
- Sequencing: Amplicon sequencing was performed on an Illumina MiSeq platform.
- Data Analysis: QIIME 2 was used for bioinformatics analysis of the sequencing data.

### Fecal Microbiota Transplantation (FMT)

- Donor Feces Preparation: Fresh fecal pellets from donor mice (Control or Toralactone-treated) were collected, homogenized in sterile PBS, and centrifuged.

- Recipient Preparation: Recipient mice were pre-treated with an antibiotic cocktail for 5 days to deplete the native gut microbiota.
- Transplantation: The fecal supernatant was administered to recipient mice by oral gavage for 3 consecutive days.



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Caption: Workflow of the study on Toralactone's reno-protective effects.

## Conclusion

Toralactone presents a promising therapeutic candidate for the mitigation of acute kidney injury. Its unique mechanism of action, centered on the modulation of the gut microbiota and the subsequent dampening of inflammatory signaling, opens new avenues for the development of targeted therapies. The data and protocols presented in this guide provide a solid foundation for further preclinical and clinical investigation into the therapeutic potential of Toralactone.

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## References

- 1. Toralactone | C<sub>15</sub>H<sub>12</sub>O<sub>5</sub> | CID 5321980 - PubChem [pubchem.ncbi.nlm.nih.gov]
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